molecular formula C14H21FN2 B1455163 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline CAS No. 57814-20-7

2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline

Cat. No.: B1455163
CAS No.: 57814-20-7
M. Wt: 236.33 g/mol
InChI Key: VOJRTHUMAMHVOK-UHFFFAOYSA-N
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Description

Table 1: Core Structural Data

Property Value Source Reference
Molecular formula C₁₄H₂₁FN₂
Molecular weight 236.33 g/mol
PubChem CID 43443717
IUPAC name 2-[[cyclohexyl(methyl)amino]methyl]-4-fluoroaniline
XLogP 3.0
Hydrogen bond donor count 1
Hydrogen bond acceptor count 3

The cyclohexane ring adopts a chair conformation, minimizing steric strain between the methyl group and adjacent hydrogen atoms. The fluorine atom on the aromatic ring induces moderate electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution reactions.

Properties

IUPAC Name

2-[[cyclohexyl(methyl)amino]methyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-17(13-5-3-2-4-6-13)10-11-9-12(15)7-8-14(11)16/h7-9,13H,2-6,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJRTHUMAMHVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)F)N)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline typically involves:

Preparation of 4-Fluoro-2-Substituted Aniline Precursors

A crucial intermediate in the synthesis is 4-fluoro-2-substituted aniline or its protected derivatives. According to patent WO2018207120A1, a robust process for preparing 4-fluoro-2-methoxyaniline involves:

  • Nucleophilic aromatic substitution (SNAr) of 2,4-difluoro-1-nitrobenzene with methanol in the presence of potassium tert-butoxide at low temperature (0–20 °C), yielding 4-fluoro-2-methoxy-1-nitrobenzene with high yield (~87%) after workup and crystallization.
  • Catalytic hydrogenation of the nitro group using Raney Nickel under hydrogen atmosphere at 25–30 °C, converting the nitro compound to 4-fluoro-2-methoxyaniline with excellent yield (~98%).
  • Subsequent steps include acetylation, nitration, and hydrolysis to access various substituted anilines, demonstrating the flexibility of this route for fluorinated aniline derivatives.

This method provides a clean and scalable approach to fluorinated aniline intermediates, which can be further functionalized.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 SNAr substitution 2,4-difluoro-1-nitrobenzene, methanol, potassium tert-butoxide, 0–20 °C 87 Formation of 4-fluoro-2-methoxy-1-nitrobenzene
2 Catalytic hydrogenation Raney Ni, H2 gas, methanol, 25–30 °C 98 Conversion of nitro to aniline
3 Aminomethylation Cyclohexyl(methyl)amine, formaldehyde, acidic/basic conditions Variable (typically 70–90) Installation of aminoalkyl side chain; literature precedent
4 Reduction (if nitro present) Hydrogenation or chemical reduction High Conversion to final aniline derivative

Alternative Synthetic Approaches

Research articles on related fluorinated aniline derivatives and aminoquinolines suggest:

  • Use of Buchwald–Hartwig amination for aryl amine formation via palladium-catalyzed coupling of aryl halides with amines, which can be adapted for introducing the cyclohexyl(methyl)amino group on fluorinated aromatic rings.
  • Epoxide ring-opening strategies starting from fluorophenyl-substituted cyclohexanone derivatives, followed by reductive amination to install the cyclohexyl(methyl)amino side chain, as demonstrated in related CNS-penetrant compounds synthesis.

These methods offer alternative routes depending on available starting materials and desired scale.

Summary of Key Research Findings

  • The high regioselectivity and yields in SNAr substitution on fluoronitrobenzenes enable efficient access to 4-fluoro-2-substituted anilines.
  • Catalytic hydrogenation is effective for nitro-to-amino conversions without affecting fluorine substituents.
  • The aminoalkyl side chain introduction via reductive amination or nucleophilic substitution is a versatile strategy, adaptable to various substituted anilines.
  • Advanced palladium-catalyzed amination techniques provide modern synthetic alternatives for complex amine substitutions on aromatic rings.
  • Reaction conditions such as temperature control, choice of base, and solvent critically affect yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline exhibit notable anticancer properties. The Mannich bases derived from such compounds have shown cytotoxic effects against various cancer cell lines, including human colon cancer and breast cancer cell lines. In particular, studies have demonstrated that modifications at specific positions of the aniline structure can enhance potency against cancer cells, leading to IC50_{50} values lower than 2 µg/mL for some derivatives .

Drug Design and Development

The compound plays a role in the development of new pharmaceuticals targeting degenerative and inflammatory diseases. Its structural characteristics allow for the modification of existing drugs, enhancing their efficacy and reducing side effects. For example, derivatives of this compound have been explored for their potential as anti-inflammatory agents, highlighting the versatility of this compound in therapeutic applications .

Toxicity and Safety Profile

Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Preliminary studies suggest a moderate toxicity level, necessitating further investigation into its long-term effects and safe dosage ranges for therapeutic use .

Case Studies and Research Findings

StudyFindings
PMC9826610Identified derivatives with significant antibacterial activity against resistant strains of bacteria, emphasizing the role of structural modifications in enhancing efficacy .
PMC7115492Reported that Mannich bases related to this compound exhibited higher cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil, suggesting potential for new anticancer therapies .
US9415037B2Discussed the application of compounds similar to this compound in treating degenerative diseases, showcasing their therapeutic versatility .

Mechanism of Action

The mechanism of action of 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. (4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine (Compound 1)

  • Structure : A Schiff base derived from 4-fluoroaniline and 4-methoxybenzaldehyde.
  • Key Differences: Lacks the cyclohexyl(methyl)amino-methyl group, instead incorporating a methoxybenzylidene moiety.
  • Synthesis : Prepared via condensation of 4-fluoroaniline and 4-methoxybenzaldehyde in dichloromethane with molecular sieves.

B. N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine (Compound 232)

  • Structure: A pyrimidine-triamine derivative with a cyclohexylaminomethyl group and a piperazinyl-pyridyl substituent.
  • Key Differences : The pyrimidine core replaces the aniline ring, introducing additional hydrogen-bonding sites. The piperazine moiety enhances solubility in polar solvents.
  • Synthesis : Involves multi-step Pd-catalyzed cross-coupling and deprotection reactions.
  • Properties : The pyrimidine scaffold likely confers higher rigidity and binding specificity compared to the flexible aniline backbone of the target compound.
Physicochemical and Pharmacokinetic Profiles
Property Target Compound Compound 1 Compound 232
Molecular Weight (g/mol) ~250 (estimated) 229.3 457.5
logP ~3.5 (predicted) 2.8 (experimental) 1.2 (calculated)
Water Solubility Low (lipophilic substituent) Moderate (polar Schiff base) High (piperazine enhances solubility)
Synthetic Complexity Moderate (amine alkylation) Low (one-step condensation) High (multi-step catalysis)

Biological Activity

2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which features a cyclohexyl group attached to a methylamino group and a fluorinated aniline moiety. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Biological Activity Overview

The biological activities of Mannich bases, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects:

  • Anticancer Activity : Mannich bases have shown promise as anticancer agents. Studies indicate that certain derivatives possess significant cytotoxicity against various cancer cell lines, demonstrating higher potency compared to standard chemotherapeutics like 5-fluorouracil .
  • Antibacterial and Antifungal Properties : Research has highlighted the antibacterial and antifungal potential of Mannich bases. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens .
  • Anti-inflammatory Effects : Some Mannich bases have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Cytotoxic Mechanisms : This compound may induce cytotoxicity through mechanisms such as alkylation of thiols on enzymes or proteins, disruption of mitochondrial function, and promotion of ATP leakage from cells .
  • Receptor Interaction : The compound may act as a ligand for specific receptors involved in various physiological processes, influencing cellular signaling pathways that regulate growth and apoptosis .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated significant cytotoxicity against human colon cancer cell lines, outperforming standard treatments.
Explored metabolic pathways and identified key metabolites that may contribute to the compound’s activity.
Investigated receptor binding affinities and highlighted potential CNS penetration capabilities.

Case Studies

Several case studies have illustrated the therapeutic potential of Mannich bases similar to this compound:

  • Case Study 1 : A study on a related Mannich base showed effective inhibition of tumor growth in xenograft models, suggesting potential for development as an anticancer drug.
  • Case Study 2 : Clinical trials involving Mannich bases demonstrated favorable safety profiles and encouraging efficacy in treating bacterial infections resistant to conventional antibiotics.

Q & A

Q. What are the established synthetic routes for 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline, and how are intermediates characterized?

  • Methodological Answer : A multi-step synthesis is commonly employed:

Step 1 : React 4-fluoroaniline with a cyclohexylmethylamine derivative under reductive alkylation conditions (e.g., NaBH₃CN in methanol) to introduce the cyclohexyl(methyl)amino group.

Step 2 : Protect the amine group using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with NaHCO₃ as a base .

Step 3 : Deprotect the Boc group using HCl/MeOH, followed by neutralization with K₂CO₃ to yield the final compound .

  • Characterization :
    Intermediates are validated via mass spectrometry (MS) for molecular ion peaks (e.g., [M + H]+) and purified via column chromatography (silica gel, ethyl acetate/hexane gradient). Final compound purity is confirmed by HPLC (>95%) .

Q. Table 1: Key Synthetic Steps and Analytical Data

StepReagents/ConditionsIntermediateMS Data (m/z)Purification Method
1NaBH₃CN, MeOHProtected amine386 [M + H]+Column chromatography
2Boc₂O, THF, NaHCO₃Boc-derivative442 [M + H]+Recrystallization
3HCl/MeOH, K₂CO₃Final compound331 [M + H]+HPLC

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient of ethyl acetate (5–30%) in hexane. Monitor fractions by TLC (Rf ≈ 0.4 in 1:3 EtOAc/hexane) .
  • Recrystallization : Dissolve the crude product in hot ethanol, cool to −20°C, and filter to obtain crystalline solids. Purity is confirmed by melting point (MP: 120–123°C) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Validation :

NMR : Acquire ¹H and ¹³C NMR in DMSO-d₆. For example, the aromatic proton of 4-fluoroaniline appears at δ 6.8–7.2 ppm, while the cyclohexyl CH₂ resonates at δ 2.5–3.0 ppm. Use HSQC to confirm C-H connectivity .

MS/MS Fragmentation : Compare experimental fragments (e.g., m/z 331 → 215 [M − C₆H₁₁N]+) with theoretical patterns using software like MassFrontier .

  • X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., in ethanol/water) and analyzing the structure via SHELX .

Q. What strategies are effective for evaluating the biological activity of this compound in cancer research?

  • Methodological Answer :
  • In Vitro Assays :

Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM indicate potency .

Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

  • Molecular Docking : Simulate binding to tyrosine kinase receptors (e.g., EGFR) using AutoDock Vina. A docking score <−7 kcal/mol suggests strong affinity .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :

Thermal Stability : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC; <5% impurity indicates robustness .

Photostability : Expose to UV light (ICH Q1B guidelines). Use amber glass vials to prevent photodegradation .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate results using orthogonal methods (e.g., NMR + X-ray) to avoid misinterpretation .
  • Biological Relevance : Prioritize assays that mimic physiological conditions (e.g., serum-containing media for cytotoxicity tests) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline
Reactant of Route 2
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2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline

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